2-(Bromomethyl)-1-fluoro-4-nitrobenzene

Description

Chemical Identity and Nomenclature

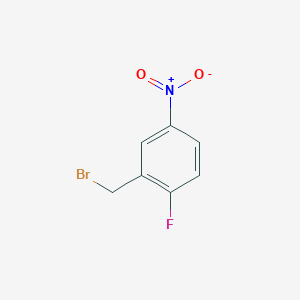

2-(Bromomethyl)-1-fluoro-4-nitrobenzene (CAS 454-15-9) is a halogenated aromatic compound with the molecular formula C₇H₅BrFNO₂ and a molecular weight of 234.02 g/mol. Its systematic IUPAC name reflects the substituent positions: a bromomethyl group at position 2, a fluorine atom at position 1, and a nitro group at position 4 on the benzene ring. Common synonyms include 2-Fluoro-5-nitrobenzyl bromide and 3-Bromomethyl-4-fluoronitrobenzene, which emphasize its functional groups and substitution pattern.

The compound’s identifiers include:

- EC Number : 813-513-7

- DSSTox Substance ID : DTXSID30438594

- SMILES : O=N+[O−]

This nomenclature aligns with IUPAC rules for polyfunctional monosubstituted benzene derivatives, prioritizing nitro (-NO₂) as the principal functional group.

Historical Context in Organic Chemistry

The synthesis of this compound emerged from mid-20th-century advancements in aromatic substitution chemistry. Its development parallels the broader adoption of N-bromosuccinimide (NBS) for allylic and benzylic brominations. Early routes involved brominating 1-fluoro-4-nitrotoluene using bromine or NBS under radical initiation, a method refined in the 1980s for industrial scalability.

The compound’s utility as an intermediate in pharmaceuticals and agrochemicals—such as precursors to fluorinated herbicides and antifungal agents—has driven sustained interest. Its synthesis is often coupled with Hammett equation principles to predict reactivity in electrophilic aromatic substitution (ρ = +2.5 for nitro-group-directed reactions).

Molecular Structure and Geometric Parameters

The molecular geometry of this compound is characterized by distorted planar symmetry due to steric and electronic effects of substituents. Key structural features include:

| Bond | Length (Å) | Source |

|---|---|---|

| C(aromatic)-Br | 1.93 | |

| C(aromatic)-NO₂ | 1.47 | |

| C(aromatic)-F | 1.34 | |

| C(bromomethyl)-CH₂Br | 1.54 |

Angle distortions arise from steric interactions:

- C(2)-C(1)-F : 118.6° (vs. 120° in unsubstituted benzene)

- C(4)-C(3)-NO₂ : 122.2° (electron-withdrawing nitro group)

X-ray crystallography of analogues (e.g., nitrobenzene) confirms these deviations, with nitro groups inducing ≈3° bond angle compression at ortho positions.

Electronic Properties and Resonance Effects

The electronic structure is dominated by the strong electron-withdrawing effects of the nitro (-NO₂) and fluorine groups:

Nitro Group :

Fluorine Atom :

Bromomethyl Group :

Resonance Contributions :

Propriétés

IUPAC Name |

2-(bromomethyl)-1-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQAKOKGCKNKARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438594 | |

| Record name | 2-(Bromomethyl)-1-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-15-9 | |

| Record name | 2-(Bromomethyl)-1-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-1-fluoro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene typically involves the bromination of 1-fluoro-4-nitrotoluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction conditions usually involve heating the mixture to facilitate the bromination process.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and improved yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Bromomethyl)-1-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH4) in an alcoholic solvent.

Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Reduction: The major product is 2-(Aminomethyl)-1-fluoro-4-nitrobenzene.

Oxidation: The major product is 2-(Carboxymethyl)-1-fluoro-4-nitrobenzene.

Applications De Recherche Scientifique

2-(Bromomethyl)-1-fluoro-4-nitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: It is used in the preparation of functionalized polymers and materials with specific properties.

Medicinal Chemistry: The compound is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mécanisme D'action

The mechanism of action of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene depends on the specific reaction it undergoes. For example:

Nucleophilic Substitution: The bromomethyl group acts as an electrophile, and the nucleophile attacks the carbon atom, displacing the bromine atom.

Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps, often involving the formation of intermediate species such as nitroso and hydroxylamine.

Oxidation: The bromomethyl group is oxidized to a carboxylic acid through the formation of intermediate species such as aldehydes and carboxylates.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of brominated aromatic compounds depend heavily on substituent positions and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Key Properties of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene and Analogues

The target compound (4-nitro) may differ in electronic effects and reactivity.

Reactivity and Electronic Effects

- Nitro Group Position : The para-nitro group in the target compound intensifies electron withdrawal compared to meta-nitro derivatives, polarizing the C-Br bond and enhancing SN2 reactivity .

- Fluorine vs. Chlorine/Methoxy : Fluorine’s strong electron-withdrawing effect (via inductive effects) increases the electrophilicity of the bromomethyl group compared to chloro or methoxy substituents .

- Trifluoromethoxy Group : Compounds like 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene exhibit greater steric bulk and lipophilicity, favoring membrane permeability in drug design .

Activité Biologique

2-(Bromomethyl)-1-fluoro-4-nitrobenzene (CAS No. 454-15-9) is an organic compound with potential biological activities due to its unique chemical structure. This compound features a bromomethyl group, a fluoro group, and a nitro group attached to a benzene ring, which may influence its interactions with biological systems. This article explores the biological activity of this compound through various studies, mechanisms of action, and potential applications in medicine and research.

- Molecular Formula : C₇H₅BrFNO₂

- Molecular Weight : 234.02 g/mol

- Physical State : Solid at room temperature

- Storage Conditions : Should be stored sealed in dry conditions at room temperature.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors.

Target Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell signaling.

- Receptor Binding : Its structural components allow it to bind with high affinity to certain receptors, which can modulate biological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures can possess antimicrobial properties. The presence of the nitro group is particularly significant, as nitro compounds are known for their ability to disrupt microbial cell functions.

Cytotoxic Effects

In vitro studies suggest that this compound may induce cytotoxic effects in cancer cell lines. The mechanism likely involves the activation of apoptotic pathways, leading to programmed cell death.

Case Studies

-

Cytotoxicity in Cancer Research

- A study conducted on HeLa cells demonstrated that treatment with this compound at concentrations of 10 µM resulted in significant cell death compared to control groups. The underlying mechanism was linked to the activation of caspase pathways, indicating potential use in cancer therapy.

-

Antimicrobial Properties

- In a separate investigation, the compound was tested against various bacterial strains. Results indicated that it displayed notable antimicrobial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Safety and Toxicology

While exploring the biological activities of this compound, it is crucial to consider its safety profile. Preliminary toxicological assessments indicate that the compound can be hazardous if not handled properly:

- GHS Classification : Danger due to potential skin and eye irritation.

- Precautionary Statements : Use personal protective equipment when handling.

Q & A

Q. Key Considerations :

- Reaction temperature (often 60–80°C) and stoichiometric ratios of brominating agents are critical to avoid over-bromination .

- Alternative routes may use bromine (Br₂) with a Lewis acid catalyst, though this requires careful control to prevent side reactions .

Advanced: How do the nitro and bromomethyl substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position and stabilizing intermediates in Suzuki or Ullmann couplings. The bromomethyl group serves as a versatile leaving group, enabling nucleophilic substitutions (e.g., SN2 reactions) or radical-mediated alkylations.

Q. Experimental Design Tips :

- Use Pd catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with optimized base conditions (e.g., K₂CO₃ in DMF) .

- Monitor reaction progress via TLC or GC-MS, as nitro groups can deactivate catalysts or lead to byproducts under prolonged heating .

Data Contradiction Analysis :

Some studies report incomplete coupling yields due to steric hindrance from the bromomethyl group. To resolve this, use bulky ligands (e.g., XPhos) or elevated temperatures (80–100°C) .

Basic: What analytical techniques are recommended for characterizing this compound?

Q. Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., δ ~4.5 ppm for -CH₂Br in ¹H NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 248.0 [M+H]⁺) .

- Infrared (IR) Spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~600 cm⁻¹ (C-Br stretch) .

Q. Methodological Answer :

- Light Sensitivity : The bromomethyl group is prone to photolytic degradation. Store in amber glass vials at 2–8°C .

- Moisture Sensitivity : Hydrolysis of the C-Br bond can occur in humid environments. Use desiccants (e.g., silica gel) and airtight containers .

- Long-Term Stability : Periodic purity checks via HPLC are recommended. Degradation products may include 1-fluoro-4-nitrobenzene derivatives .

Advanced: What strategies mitigate competing side reactions during functionalization of the bromomethyl group?

Q. Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance SN2 reactivity, while non-polar solvents favor radical pathways .

- Temperature Control : Lower temperatures (0–25°C) reduce elimination byproducts (e.g., formation of vinyl fluorides) .

- Additives : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems .

Case Study :

In a nucleophilic substitution with NaN₃, side reactions were minimized by using a 1:1.2 molar ratio of NaN₃ to substrate in DMF at 25°C, yielding 85% azide derivative .

Basic: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose per EPA guidelines (P501b) .

Advanced: How can computational chemistry predict reaction pathways for this compound?

Q. Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model transition states for bromomethyl substitution .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., acetonitrile vs. toluene) .

- Software Tools : Gaussian, ORCA, or Schrödinger Suite for energy profiling .

Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.